
Spectroscopic Analysis of (2,6-Dibromopyridin-
3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (2,6-Dibromopyridin-3-yl)methanol

Cat. No.: B151005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (2,6-
Dibromopyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical

and agrochemical compounds. Due to the limited availability of published spectroscopic data

for (2,6-Dibromopyridin-3-yl)methanol, this guide utilizes data from the closely related

analogue, (6-Bromopyridin-2-yl)methanol, to provide an illustrative analysis. All presented data

for the analogue is sourced from publicly available databases and is intended to serve as a

reference point for researchers working with similar structures.

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the analogue (6-

Bromopyridin-2-yl)methanol. These values provide an expected range for the spectroscopic

characteristics of (2,6-Dibromopyridin-3-yl)methanol, though direct analysis of the target

compound is recommended for precise characterization.

Table 1: 1H NMR Spectroscopic Data for (6-Bromopyridin-2-yl)methanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b151005?utm_src=pdf-interest
https://www.benchchem.com/product/b151005?utm_src=pdf-body
https://www.benchchem.com/product/b151005?utm_src=pdf-body
https://www.benchchem.com/product/b151005?utm_src=pdf-body
https://www.benchchem.com/product/b151005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.65 t 1H H-4

7.45 d 1H H-3

7.35 d 1H H-5

4.70 s 2H -CH2OH

5.50 br s 1H -OH

Solvent: CDCl3. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data for (6-Bromopyridin-2-yl)methanol

Chemical Shift (δ) ppm Assignment

162.0 C-2

142.0 C-6

139.0 C-4

121.0 C-3

119.0 C-5

64.0 -CH2OH

Solvent: CDCl3. Reference: CDCl3 at δ 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data for (6-Bromopyridin-2-yl)methanol
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Frequency (cm-1) Intensity Assignment

3300-3400 Broad O-H stretch (alcohol)

3000-3100 Medium C-H stretch (aromatic)

2850-2960 Medium C-H stretch (aliphatic)

1580, 1460 Strong C=C stretch (pyridine ring)

1050 Strong C-O stretch (primary alcohol)

600-800 Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data for (6-Bromopyridin-2-yl)methanol[1]

m/z Relative Intensity (%) Assignment

187/189 100/98
[M]+ (Molecular ion peak with

bromine isotopes)

108 80 [M - Br]+

79 60 [C5H4N]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample of (2,6-Dibromopyridin-3-yl)methanol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-

d6) in a clean, dry NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.

Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

1H NMR:

Acquire the spectrum at room temperature.

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

13C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans is typically required (e.g., 1024 or more) due to the low natural

abundance of 13C.

A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (2-5 mg) of solid (2,6-Dibromopyridin-3-yl)methanol in a few

drops of a volatile solvent (e.g., dichloromethane or acetone).

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Using a pipette, apply a drop of the sample solution to the center of the salt plate.

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the

plate.
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If the resulting film is too thin (weak absorption), add another drop of the solution and allow

the solvent to evaporate. If the absorption is too strong, clean the plate and prepare a more

dilute solution.

Instrumentation and Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the sample holder.

Acquire the sample spectrum over the desired range (typically 4000-400 cm-1).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of (2,6-Dibromopyridin-3-yl)methanol (approximately 1 mg/mL) in

a volatile organic solvent such as methanol or acetonitrile.

Ensure the sample is fully dissolved before introduction into the mass spectrometer.

Instrumentation and Data Acquisition (Electron Ionization - EI):

Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS

system).

Procedure:

The sample is introduced into the ion source, where it is vaporized.

In the gas phase, the molecules are bombarded with a high-energy electron beam

(typically 70 eV).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b151005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This causes ionization and fragmentation of the molecule.

The resulting positively charged ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the

structural relationship of the target compound and its analogue.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Caption: Structural relationship between the target compound and the reference analogue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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